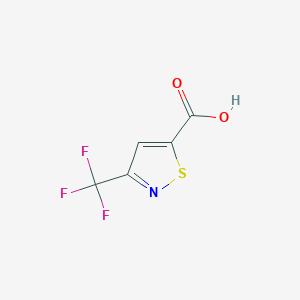

3-(Trifluoromethyl)isothiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Trifluoromethyl)isothiazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H2F3NO2S . It has a molecular weight of 197.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 176.2±40.0 °C and a predicted density of 1.668±0.06 g/cm3 . Its pKa value is predicted to be 2.22±0.10 .Scientific Research Applications

- Researchers have investigated the antimicrobial activity of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid. It has been screened against various bacterial and fungal strains, demonstrating potential as an antimicrobial agent .

- Thiazole-5-carboxylic acid derivatives, including this compound, have been designed and synthesized for their inhibitory effects on xanthine oxidase. Xanthine oxidase plays a crucial role in purine metabolism, and its inhibition is relevant in conditions like gout and hyperuricemia .

- The trifluoromethyl group in this compound contributes to its unique properties, making it an interesting candidate for medicinal chemistry studies. Researchers explore its potential as a scaffold for drug development .

- Isothiazole derivatives have been investigated for their pesticidal and herbicidal activities. The trifluoromethyl substitution in this compound could enhance its efficacy as an agrochemical .

- Thiazole-based compounds have been studied for their electronic properties. Researchers explore their use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. The trifluoromethyl group may influence the material’s performance .

- The unique chemical structure of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid could make it suitable for sensor development. Researchers investigate its potential as a recognition element in chemical sensors or biosensors .

Antimicrobial Properties

Xanthine Oxidase Inhibition

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Materials Science and Organic Electronics

Analytical Chemistry and Sensors

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with trifluoromethyl groups have been extensively studied in the past 20 years, particularly in the context of FDA-approved drugs . This suggests potential future research directions in pharmaceutical applications.

Mechanism of Action

Mode of Action

The mode of action of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this hypothesis and elucidate the specific interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects .

properties

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDLWAOZTXSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)isothiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)

![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)

![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)

![4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2772853.png)